(7-Chloro-benzo[b]thiophen-2-yl)-methanol
Overview
Description
(7-Chloro-benzo[b]thiophen-2-yl)-methanol is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The compound has been found to possess several interesting properties that make it a promising candidate for further research.
Scientific Research Applications
Material Science: Photophysical Properties
Benzo[b]thiophene derivatives have been studied for their photophysical properties, which are crucial in material science, particularly in the development of photovoltaic materials and light-emitting diodes (LEDs). The planarity of the aryl groups attached to certain core structures can significantly affect the efficiency of radiative decay based on intramolecular charge transfer (ICT) processes .
Medicinal Chemistry: Antimicrobial Activity
Compounds with a benzo[b]thiophene moiety have shown promise as novel antimicrobials with activity against Gram-positive bacteria and mycobacterial species, including M. tuberculosis . This suggests that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could potentially be explored for its antimicrobial properties.
Organic Electronics: Phosphorescent Materials
Benzo[b]thiophene-based compounds are used in the development of deep-red phosphorescent iridium(III) complexes, which have applications in organic electronics . These materials are important for creating more efficient and longer-lasting OLED displays.
Therapeutic Applications: Drug Development
Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in drug development . They have been effective in various disease scenarios, indicating that “(7-Chloro-benzo[b]thiophen-2-yl)-methanol” could be investigated for potential therapeutic uses.
Synthetic Chemistry: Aryne Reactions
The one-step synthesis of benzo[b]thiophenes through aryne reactions with alkynyl sulfides is a significant application in synthetic chemistry . This method allows for the creation of a wide range of substituted benzothiophenes, which can be used as intermediates in various chemical syntheses.
Antimicrobial Drug Discovery: Evaluation Against Gram-positive Bacteria
3-Halobenzo[b]thiophenes have been synthesized and evaluated for their potential as antimicrobial agents against Gram-positive bacteria and yeast . This indicates that halogenated benzo[b]thiophenes, such as “(7-Chloro-benzo[b]thiophen-2-yl)-methanol”, may have similar applications.
Future Directions
: Li, G.-N., Zou, Y., Yang, Y.-D., Liang, J., Cui, F., Zheng, T., Xie, H., & Niu, Z.-G. (2014). Deep-Red Phosphorescent Iridium(III) Complexes Containing 1-(Benzo[b]thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations. Journal of Fluorescence, 24(5), 1545–1552. Link
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
: Yagi, S., & co-workers. (2001). High-efficiency red phosphor, Ir(btp)2(acac). Chemistry Letters, 30(8), 756–757.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability .
Result of Action
Thiophene derivatives are known to exert a variety of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
(7-chloro-1-benzothiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKLPWNVJZSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-benzo[b]thiophen-2-yl)-methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.